molecular formula C12H14ClFN2O2 B2611536 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride CAS No. 2361793-15-7

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride

Cat. No.: B2611536
CAS No.: 2361793-15-7
M. Wt: 272.7
InChI Key: SQYVKBLOFSAOAQ-UHFFFAOYSA-N
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Description

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with a 6-fluoro group and a piperidin-4-ol moiety. This structure is a key intermediate in synthesizing antipsychotic drugs such as risperidone and paliperidone, which target serotonin (5-HT) and dopamine (D2) receptors . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations. This article compares its structural, pharmacological, and synthetic properties with analogous compounds.

Properties

IUPAC Name

4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-9-10(7-8)17-15-11(9)12(16)3-5-14-6-4-12;/h1-2,7,14,16H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVKBLOFSAOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NOC3=C2C=CC(=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Antipsychotic Activity

This compound is structurally related to risperidone and paliperidone, both of which are atypical antipsychotics. Research indicates that derivatives of this compound exhibit similar pharmacological profiles, potentially influencing dopamine and serotonin receptors, which are critical in managing schizophrenia and bipolar disorder.

Neuroprotective Effects

Studies have shown that the compound may possess neuroprotective properties. Experimental models indicate that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride exhibited significant reductions in hyperactivity induced by amphetamines. The results indicated a dose-dependent response, confirming its potential as an antipsychotic agent.

Case Study 2: Neuroprotection in vitro

In vitro studies using cultured neuronal cells showed that the compound could significantly reduce cell death caused by oxidative stress. The mechanism was linked to the activation of neuroprotective pathways involving BDNF (Brain-Derived Neurotrophic Factor) signaling.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Properties of Comparable Compounds

Compound Core Structure Substituents Crystal System (Symmetry) Dynamic Behavior
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;HCl Benzoxazole + piperidin-4-ol 6-F, -OH Monoclinic (C2/c)* Moderate rigidity
AND-1184 (MBSHCl) Benzoxazole + piperidine Propylsulfonamide Monoclinic (C2/c) Limited aromatic motion
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Benzisoxazole + piperidine 6-F Undetermined High rigidity

*Inferred from analogous hydrochloride salts .

Pharmacological Comparison

Receptor Affinity and Selectivity

The 6-fluoro-benzoxazole moiety is critical for receptor binding in antipsychotics:

  • Risperidone : Binds 5-HT2A (Ki = 0.16 nM) and D2 (Ki = 3.1 nM) receptors, with additional activity at α1-adrenergic and H1-histaminergic receptors .
  • Paliperidone : Active metabolite of risperidone; similar receptor profile but enhanced 5-HT2A/D2 selectivity due to hydroxylation .
  • 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Selective 5-HT1F antagonist (Ki = 11 nM) with minimal off-target activity (e.g., 5-HT2B Ki = 343 nM) .

Table 2: Pharmacological Profiles

Compound Primary Targets Ki/EC50 (nM) Therapeutic Indication
Risperidone 5-HT2A, D2 0.16 (5-HT2A), 3.1 (D2) Schizophrenia, bipolar disorder
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;HCl Presumed 5-HT/D2 (structural analog) N/A Intermediate for antipsychotics
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Undetermined N/A Synthetic intermediate
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 5-HT1F 47 (5-HT1F) Migraine research

Biological Activity

The compound 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol; hydrochloride is a derivative of piperidine that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, synthesis, and biological effects, particularly in antimicrobial and neuropharmacological contexts.

  • Molecular Formula : C35H39F2N5O3
  • Molecular Weight : 615.71 g/mol
  • CAS Number : 1329796-66-8
  • IUPAC Name : 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoxazole precursors. The process may include various steps such as:

  • Formation of the benzoxazole ring.
  • Alkylation with piperidine.
  • Hydrochloride salt formation for enhanced solubility and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 6-fluoro-benzoxazole derivatives. For instance, a study evaluated several synthesized compounds against various pathogenic strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics, suggesting that this class of compounds may serve as effective antimicrobial agents .

CompoundPathogen TestedInhibition Zone (mm)Comparison to Standard
4IVE. coli18Greater than standard
6IIIS. aureus20Comparable to standard

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly its interaction with serotonin receptors. Research indicates that it may act as an antagonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. This activity suggests potential applications in treating conditions such as schizophrenia and depression .

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving the synthesis of various benzoxazole derivatives, researchers found that compounds similar to 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol showed superior antimicrobial properties against both gram-positive and gram-negative bacteria .
  • Neuropharmacological Assessment : A pharmacological assessment demonstrated that the compound significantly reduced hyperactivity in rodent models when administered at specific dosages, indicating a potential for use in managing hyperactivity disorders .

Q & A

Q. What are the standard synthetic routes for 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol hydrochloride?

The synthesis typically involves:

  • Step 1 : Formation of the benzoxazole ring via condensation of hydroxylamine derivatives with fluorinated precursors under acidic conditions.
  • Step 2 : Piperidine ring functionalization, often through nucleophilic substitution or cyclization reactions.
  • Step 3 : Hydrochloride salt formation using HCl in polar solvents like ethanol or acetonitrile .
    Critical parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize byproducts like dimeric impurities .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm fluorine substitution and piperidine ring geometry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (256.70 g/mol) and fragmentation patterns .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=N stretch) and ~3400 cm1^{-1} (O–H stretch) confirm benzoxazole and hydroxyl groups .

Q. How is the compound purified, and what analytical methods confirm its purity?

  • Purification : Recrystallization in acetone/water mixtures or column chromatography with silica gel.
  • Purity Analysis :
    • HPLC : Retention time comparison against reference standards.
    • Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., C: 44.8%, H: 4.7%) .

Advanced Research Questions

Q. How can synthesis be optimized to achieve >98% purity and reduce dimeric impurities?

Methodological Improvements :

  • Two-Phase Solvent Systems : Using toluene/water reduces dimer formation by partitioning hydrophobic intermediates into the organic phase, improving yield to 80% .
  • Catalytic DBU : Enhances N-alkylation efficiency in antipsychotic precursor synthesis, reducing side reactions .
Parameter Traditional Method Optimized Method
Solvent SystemSingle-phase (CH3_3CN)Two-phase (toluene/H2_2O)
Yield70%79–80%
Dimer Content~5%≤1%

Q. How can researchers address contradictions in pharmacological data across studies?

  • Data Reconciliation :
    • Receptor Binding Assays : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) to compare affinity (Ki_i) for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors .
    • Metabolic Stability : Use liver microsomes from consistent species (e.g., human vs. rat) to resolve discrepancies in half-life (t1/2t_{1/2}) .

Q. What computational methods aid in designing derivatives with enhanced bioactivity?

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and regioselectivity for acylation/sulfonylation reactions .
  • Molecular Docking : Virtual screening against targets (e.g., NMDA receptors) identifies derivatives with improved binding scores. Example: Modifying the piperidine N-position with bulky groups increases steric complementarity .

Q. How do reaction conditions influence the regioselectivity of functionalization?

  • Acylation : Use acetyl chloride in dichloromethane at 0°C to favor N-acylation over O-acylation.
  • Sulfonylation : Elevated temperatures (50°C) with tosyl chloride in THF drive sulfonamide formation .
  • pH Control : Basic conditions (pH >10) prevent protonation of the piperidine nitrogen, enhancing nucleophilicity .

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